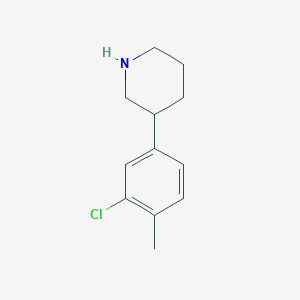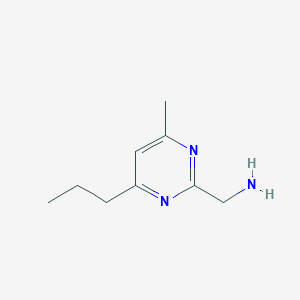
4-Mesitylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Mesitylbutanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to the fourth carbon of a butanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Mesitylbutanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Mesitylene+Butyryl chlorideAlCl3this compound
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Mesitylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Mesitylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Mesitylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.
Major Products:
Oxidation: 4-Mesitylbutanoic acid
Reduction: 4-Mesitylbutanol
Substitution: Imines or hydrazones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Mesitylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-Mesitylbutanal in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, such as nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Benzaldehyde: Similar in structure but lacks the mesityl group.
4-Methylbenzaldehyde: Similar but with a single methyl group on the benzene ring.
4-Mesitylbenzaldehyde: Similar but with an additional mesityl group on the benzene ring.
Uniqueness: 4-Mesitylbutanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler analogs.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
4-(2,4,6-trimethylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14/h7-9H,4-6H2,1-3H3 |
Clave InChI |
GBRIGQYSSNJOAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)





![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)


![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)


